3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and stability. It may also involve mechanistic studies .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Synthesis and Chemical Properties
- This compound is part of a class of chemicals synthesized through various methods, each contributing to a diverse range of molecular structures. For instance, Marcotte et al. (2003) describe a method for synthesizing similar pyrrolo[3,2-d]pyrimidines, highlighting the addition of molecular diversity to the pyrimidine nitrogens (Marcotte, Rombouts, & Lubell, 2003). Such chemical versatility is crucial for exploring new pharmacological properties and industrial applications.
Potential Medicinal Applications
- This category of compounds has been investigated for various medicinal properties, particularly as antimicrobial and antiviral agents. For example, Kolisnyk et al. (2015) synthesized derivatives of thieno[2,3-d]pyrimidine and evaluated their antimicrobial activity, finding significant activity against specific bacterial strains and fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). Such findings indicate the potential of these compounds in developing new antimicrobial drugs.
Structural and Mechanistic Studies
- Structural analysis of similar compounds provides insights into their chemical behavior and potential applications. For instance, Nagarajaiah and Begum (2014) studied thiazolopyrimidines, a related class of compounds, to understand their conformational features and intermolecular interaction patterns (Nagarajaiah & Begum, 2014). Such studies are essential for rational drug design and material science applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3/c1-13-10-15(8-9-17(13)23)24-20(28)16-12-26(2)19-18(16)25-22(30)27(21(19)29)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCZDMCKFIVAEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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